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4-Formyl-2-methoxyphenyl 3-nitrobenzoate

Cat. No.: B2615524
CAS No.: 294876-68-9
M. Wt: 301.254
InChI Key: DPYKDLGCJXVBIJ-UHFFFAOYSA-N
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Description

Structural Context and Chemical Significance of the Ester Linkage and Aromatic Substituents (Formyl, Methoxy (B1213986), Nitro)

Formyl Group (-CHO): Located at the 4-position of the phenyl ring, the aldehyde (formyl) group is strongly electron-withdrawing. It is a site of reactivity, capable of undergoing oxidation to a carboxylic acid or reduction to an alcohol. Its presence also offers a potential site for hydrogen bonding, which can influence crystal packing and interactions with biological macromolecules. nih.gov

Methoxy Group (-OCH₃): Positioned ortho to the ester linkage, the methoxy group is an electron-donating group. It modulates the electronic environment of its host aromatic ring and can enhance the lipophilicity of the molecule, a factor that can be important for membrane permeability.

Nitro Group (-NO₂): The nitro group on the benzoate (B1203000) ring is a powerful electron-withdrawing substituent. It significantly influences the electronic properties of the entire molecule, affecting the reactivity of the benzoate portion. beilstein-journals.org Aromatic nitro compounds are important in various fields; they are versatile synthetic intermediates and have been explored as bioreductive agents for targeting hypoxic tumor cells. organic-chemistry.orgmdpi.com

The combination of these electron-donating and electron-withdrawing groups creates a unique electronic profile, making the molecule an interesting candidate for further functionalization and study.

Historical Development and Evolution of Research on Related Aromatic Esters and Substituted Phenols

The scientific foundation for the study of 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate is built upon extensive historical research into its constituent components.

Phenols were first isolated in the late 18th century, with pure phenol (B47542) being identified in 1834. nih.gov Their utility as antiseptics, pioneered by Joseph Lister, marked their entry into medicinal applications. nih.gov Over time, the focus shifted to substituted phenols, which serve as crucial starting materials and building blocks in organic synthesis. wisdomlib.orgbritannica.com Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the precursor to one half of the title molecule, is a prime example of a widely used substituted phenol in the synthesis of more complex structures. scirp.org

The synthesis of aromatic esters has a long history, evolving from simple esterification reactions to the construction of highly complex, poly-functionalized molecules. Research on related formyl aryl benzoates has been systematic, with scientists synthesizing series of compounds to meticulously document how different substituents on the aromatic rings affect the molecular conformation and crystal structure. nih.govresearchgate.net This approach of creating libraries of related compounds allows for a deeper understanding of structure-property relationships. The development of synthetic methodologies has also advanced, with techniques like microwave irradiation being explored to improve reaction efficiency for similar molecules.

Rationale for Investigating 4-Formyl-2-methoxyphenyl 3-nitrobenzoate: Addressing Knowledge Gaps and Exploring Novel Molecular Space

The primary rationale for investigating this compound is to expand the fundamental understanding of substituted aromatic esters. While numerous related structures have been synthesized and their crystal structures determined, this specific combination of a methoxy-substituted phenol and a nitro-substituted benzoic acid fills a gap in the existing library of compounds. nih.govresearchgate.net

A key motivation is the systematic study of substituent effects. By replacing a nitro group on the phenolic ring (as seen in published analogues) with a methoxy group, researchers can directly probe how this electronic change impacts the molecule's solid-state conformation, including the critical dihedral angle between the aromatic rings and the nature of intermolecular forces that guide crystal packing. nih.govresearchgate.net

Furthermore, the synthesis and characterization of this compound represent an exploration of novel molecular space. Combining a well-known, biologically relevant scaffold derived from vanillin with the electronically distinct 3-nitrobenzoate moiety could yield a molecule with unique chemical or physical properties, providing a new platform for further derivatization and investigation.

Scope and Objectives of Academic Research into this compound

Academic inquiry into this compound would encompass several clear objectives:

Synthesis and Characterization: The foremost objective is the successful synthesis of the target compound, likely via the esterification of vanillin with 3-nitrobenzoyl chloride. This would be followed by purification and comprehensive characterization using a suite of analytical techniques.

Structural Elucidation: A central goal is the determination of the molecule's three-dimensional structure through single-crystal X-ray diffraction. This analysis would provide precise data on bond lengths, bond angles, and the torsional relationship between the two aromatic rings, allowing for direct comparison with previously studied analogues. nih.govresearchgate.net

Spectroscopic Analysis: Detailed investigation using spectroscopic methods would be crucial. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the chemical environment of each atom, Fourier-Transform Infrared (FT-IR) spectroscopy to identify characteristic vibrations of the functional groups (C=O, NO₂, C-O), and mass spectrometry to confirm the molecular weight.

Analysis of Intermolecular Interactions: Research would focus on analyzing the crystal packing to identify and characterize the non-covalent interactions, such as weak C-H···O hydrogen bonds, that govern the supramolecular architecture in the solid state. nih.gov

Computational Modeling: To supplement experimental data, computational studies, such as Density Functional Theory (DFT), could be employed to model the molecular geometry and electronic properties, providing deeper insight into the molecule's structure and stability. beilstein-journals.org

Detailed Research Findings

As this specific molecule is a subject of novel research, detailed experimental findings are emergent. However, based on extensive studies of closely related compounds, a profile of expected data can be constructed.

Anticipated Spectroscopic and Physical Data

The characterization of this compound would yield a unique spectroscopic fingerprint. The following table outlines the expected data based on the analysis of its structural components.

Data Type Expected Observations
Appearance Crystalline solid
Molecular Formula C₁₅H₁₁NO₆
Molecular Weight 301.25 g/mol
¹H NMR Signals corresponding to aromatic protons on both rings, a singlet for the methoxy (-OCH₃) protons, and a distinct singlet for the aldehyde (-CHO) proton.
¹³C NMR Resonances for all 15 carbon atoms, including characteristic signals for the carbonyl carbons of the ester and aldehyde groups.
FT-IR (cm⁻¹) Strong absorption bands for the ester and aldehyde C=O stretching, C-O stretching, and characteristic bands for the NO₂ group.

Comparative Crystallographic Data

To understand the structural parameters, a comparison can be drawn to the published data for the related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. nih.gov The analysis of this compound would aim to produce a similar set of precise crystallographic data.

Parameter Value for 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate nih.gov Anticipated for Target Compound
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 12.7162 (5)To be determined
b (Å) 8.0719 (2)To be determined
c (Å) 14.1156 (5)To be determined
β (º) 110.877 (4)To be determined
Volume (ų) 1353.76 (8)To be determined
Dihedral angle between aromatic rings (º) 4.96 (3)A key value to be determined and compared.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO6 B2615524 4-Formyl-2-methoxyphenyl 3-nitrobenzoate CAS No. 294876-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-14-7-10(9-17)5-6-13(14)22-15(18)11-3-2-4-12(8-11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKDLGCJXVBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Formyl 2 Methoxyphenyl 3 Nitrobenzoate

Retrosynthetic Dissection of the Target Ester Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.comias.ac.in For an ester like 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate, the most logical disconnection is the C-O bond of the ester linkage. youtube.comyoutube.com This bond is formed between the carbonyl carbon of the carboxylic acid derivative and the oxygen of the alcohol (in this case, a phenol).

This disconnection reveals two primary synthons: a 4-formyl-2-methoxyphenoxide anion and a 3-nitrobenzoyl cation. The corresponding synthetic equivalents for these charged intermediates are 4-Formyl-2-methoxyphenol (vanillin) and a 3-nitrobenzoic acid derivative, such as 3-nitrobenzoyl chloride. youtube.com This analysis simplifies the complex target molecule into two more readily available or synthesizable starting materials.

Retrosynthetic Analysis Scheme:

Retrosynthetic analysis of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate
Figure 1. Retrosynthetic dissection of this compound, identifying the key precursors vanillin (B372448) and 3-nitrobenzoic acid.

Optimized Synthesis Protocols for the Esterification of 4-Formyl-2-methoxyphenol with 3-Nitrobenzoic Acid

Several established esterification methods can be employed to synthesize this compound from its precursors. The choice of method often depends on factors such as desired yield, reaction conditions, and the availability of reagents.

Direct esterification methods involve the reaction of a carboxylic acid and an alcohol in the presence of a coupling agent and a catalyst. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) are commonly used as coupling agents, which activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to facilitate the reaction.

In this approach, 3-nitrobenzoic acid is activated by DCC or DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-Formyl-2-methoxyphenol, leading to the formation of the desired ester and a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea).

Reaction Scheme: 4-Formyl-2-methoxyphenol + 3-Nitrobenzoic Acid --(DCC/DMAP or DIC/DMAP)--> this compound + Urea Byproduct

A highly effective method for esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride. nih.gov 3-Nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 3-nitrobenzoyl chloride is then reacted with 4-Formyl-2-methoxyphenol in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct that is formed during the reaction. This method is often high-yielding and proceeds under relatively mild conditions.

Reaction Scheme:

3-Nitrobenzoic Acid + SOCl₂ → 3-Nitrobenzoyl Chloride + SO₂ + HCl

3-Nitrobenzoyl Chloride + 4-Formyl-2-methoxyphenol --(Pyridine)--> this compound + Pyridinium hydrochloride

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. jetir.orgrsc.org Solvent-free esterification of phenols can be achieved by heating the reactants together, sometimes in the presence of a solid acid catalyst. jetir.org Another approach involves the use of greener solvents or catalytic systems that minimize waste and energy consumption. For instance, enzyme-catalyzed esterification in non-aqueous media presents a sustainable alternative, although its application to this specific compound requires further investigation. nih.gov

The efficiency of the esterification reaction can be significantly influenced by various parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product. researchgate.netresearchgate.netnih.gov

Temperature: The reaction temperature can affect the rate of reaction. While higher temperatures can increase the reaction rate, they may also lead to side reactions or decomposition of the product.

Time: The reaction time needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential.

Stoichiometry: The molar ratio of the reactants can impact the equilibrium of the reaction. Using a slight excess of one of the reactants, typically the more readily available one, can drive the reaction to completion.

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyKey ReagentsAdvantagesDisadvantages
Direct Esterification (DCC/DMAP)DCC, DMAPMild reaction conditions, good yields.Formation of urea byproduct can complicate purification.
Acid Chloride MethodSOCl₂, PyridineHigh yields, reactive intermediate.Requires an extra step for acid chloride formation; corrosive reagents.
Green Chemistry ApproachesEnzymes, solid acidsEnvironmentally friendly, reduced waste. jetir.orgrsc.orgMay require specific catalysts and longer reaction times. nih.gov

Precursor Synthesis and Functional Group Interconversions

The availability and purity of the precursor molecules, 4-Formyl-2-methoxyphenol and 3-Nitrobenzoic acid, are critical for the successful synthesis of the target ester.

Synthesis of 4-Formyl-2-methoxyphenol (Vanillin): Vanillin is a naturally occurring compound but is also synthesized on a large scale. atamanchemicals.comwikipedia.org Common synthetic routes include:

From Guaiacol (B22219): The Reimer-Tiemann reaction of guaiacol with chloroform (B151607) in the presence of a strong base yields vanillin. bloomtechz.com

From Lignin: Vanillin can be produced through the oxidative cleavage of lignin, a byproduct of the paper industry. atamanchemicals.com

From Eugenol (B1671780): Isomerization of eugenol followed by oxidation is another route to vanillin. aip.orgaip.org

Synthesis of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid is typically prepared by the nitration of benzoic acid. nih.govwikipedia.org The reaction is carried out using a mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-directing deactivator, which leads to the preferential formation of the 3-nitro isomer. wikipedia.org Purification from the ortho and para isomers is necessary. orgsyn.orggoogle.com An alternative route involves the oxidation of 3-nitrobenzaldehyde (B41214) or the hydrolysis of methyl 3-nitrobenzoate. wikipedia.orgmsu.edu

Functional Group Interconversions: Functional group interconversions (FGI) can be a crucial strategy in the synthesis of vanillin derivatives. ub.edubrainly.comyoutube.com For instance, if a related starting material is more accessible, its functional groups can be chemically modified to yield the desired precursor. The aldehyde group in vanillin is a key site for such modifications. researchgate.netmdpi.com

Synthesis of 4-Formyl-2-methoxyphenol Derivatives

4-Formyl-2-methoxyphenol, commonly known as vanillin, is a readily available natural product that serves as a primary starting material for its derivatives. researchgate.net The synthesis of various substituted 2-methoxyphenol derivatives can be accomplished through several established methods, often involving electrophilic substitution on the aromatic ring or modification of existing functional groups.

One common method for introducing a formyl group onto a phenol (B47542) is the Duff reaction. This reaction uses hexamethylenetetramine in an acidic medium, such as trifluoroacetic acid, to achieve ortho-formylation of phenolic compounds. researchgate.net For instance, 2,6-diformyl-phenol derivatives can be obtained by reacting phenol derivatives with three equivalents of hexamethylenetetramine. researchgate.net

Alternatively, aryl-substituted 2-methoxyphenol (guaiacol) derivatives can be generated through more complex, acid-mediated rearrangement cascades. Oxidopyrylium cycloadducts, derived from maltol (B134687) and aryl acetylenes, have been shown to rearrange in the presence of acids like boron trichloride (B1173362) or methane (B114726) sulfonic acid to yield various aryl-substituted guaiacol derivatives. nih.gov While not a direct synthesis of the 4-formyl derivative, this highlights advanced methods for creating substituted guaiacol scaffolds. nih.gov

The table below summarizes a synthetic approach for a related derivative, methyl 5-formyl-2-methoxybenzoate, which involves the formylation of methyl 2-methoxybenzoate. google.com

Table 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate google.com

Reactants Reagents Temperature (°C) Reaction Time (hours) Yield (%)

Synthesis of 3-Nitrobenzoic Acid Derivatives

The synthesis of 3-nitrobenzoic acid is most commonly achieved through the electrophilic nitration of benzoic acid. wikipedia.org This reaction is typically performed at low temperatures using a mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-directing deactivator, leading to the primary formation of the 3-nitro isomer. wikipedia.org However, small quantities of 2-nitrobenzoic acid (approx. 20%) and 4-nitrobenzoic acid (approx. 1.5%) are also formed as byproducts. wikipedia.org

An alternative route involves the nitration of methyl benzoate (B1203000), followed by the saponification (basic hydrolysis) of the resulting methyl 3-nitrobenzoate. orgsyn.orgmsu.edu This method can be advantageous as it may offer a higher yield and easier purification of the desired meta-isomer. orgsyn.org The hydrolysis is typically carried out by heating the ester with an aqueous solution of sodium hydroxide. orgsyn.orgmsu.edu

For the subsequent esterification to form this compound, the 3-nitrobenzoic acid is usually converted into a more reactive derivative, such as 3-nitrobenzoyl chloride. This transformation is readily accomplished by refluxing the carboxylic acid with thionyl chloride. nih.gov

The table below outlines typical conditions for the key steps in preparing 3-nitrobenzoic acid derivatives.

Table 2: Synthesis Methods for 3-Nitrobenzoic Acid Derivatives

Starting Material Reaction Reagents Key Conditions Product Reference
Benzoic Acid Nitration Nitric Acid, Sulfuric Acid Low Temperature 3-Nitrobenzoic Acid wikipedia.org
Methyl 3-nitrobenzoate Saponification Sodium Hydroxide, Water Heating/Boiling 3-Nitrobenzoic Acid orgsyn.orgmsu.edu

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, reagents, and any side products formed during the synthesis. This is typically accomplished through a combination of chromatographic and crystallization techniques.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography is a widely used method for the purification of organic compounds on a preparative scale. For compounds like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen based on the polarity of the compound and impurities. A typical solvent system for purifying phenol derivatives and esters is a mixture of ethyl acetate (B1210297) and hexane, where the ratio is adjusted to achieve optimal separation. chemicalbook.com The components of the reaction mixture travel down the column at different rates, allowing for the collection of the pure product in fractions.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for both analytical and preparative-scale purification. For esters, reversed-phase columns (e.g., C18) are commonly employed. nih.gov HPLC can effectively separate closely related compounds, making it suitable for achieving very high purity levels. nih.gov

Recrystallization and Solvent Selection

Recrystallization is a fundamental technique for purifying solid organic compounds. tifr.res.in The principle relies on the differential solubility of a compound in a specific solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. tifr.res.in

The selection of an appropriate solvent is critical for successful recrystallization. For aromatic nitro compounds, alcoholic solvents are often effective. rochester.edu The process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. tifr.res.in The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. tifr.res.in The pure crystals are then collected by filtration. tifr.res.in

For the precursors, specific solvent systems have been noted. For example, m-nitrobenzoic acid can be effectively crystallized from water or dilute hydrochloric acid. orgsyn.org In some industrial applications, specialized methods such as crystallizing mononuclear aromatic nitro-compounds from nitric acid have been developed. google.comgoogle.com

Table of Compounds

Compound Name
This compound
4-Formyl-2-methoxyphenol
3-Nitrobenzoic acid
Vanillin
2-Nitrobenzoic acid
4-Nitrobenzoic acid
Methyl 2-methoxybenzoate
Methyl 3-nitrobenzoate
3-Nitrobenzoyl chloride
Guaiacol
Maltol
Hexamethylenetetramine
Thionyl chloride

Theoretical and Computational Chemistry Studies of 4 Formyl 2 Methoxyphenyl 3 Nitrobenzoate

Quantum Chemical Calculations for Ground-State Electronic Structure and Geometry

No published data is available.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No published data is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and spatial distribution)

No published data is available.

Conformational Analysis and Potential Energy Surface Mapping

No published data is available.

Prediction and Validation of Spectroscopic Parameters

No published data is available.

Computational NMR Chemical Shift Prediction

No published data is available.

Simulated Vibrational (IR) and Electronic (UV-Vis) Spectra

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are instrumental in assigning experimental bands and understanding the electronic transitions within a molecule. These simulations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT).

Vibrational (IR) Spectra Simulation: The simulation of the IR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate would involve optimizing the molecule's geometry to find its most stable conformation, followed by a frequency calculation. The DFT method, often with the B3LYP functional and a basis set such as 6-311++G(d,p), is a common choice for such calculations as it provides a good balance between accuracy and computational cost. nih.govsemanticscholar.org The frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. scirp.org Therefore, it is standard practice to scale the computed frequencies using a scaling factor to improve agreement with experimental data. nih.gov

The simulated spectrum allows for the assignment of specific vibrational modes to the observed IR absorption bands. Key vibrational modes for 4-Formyl-2-methoxyphenyl 3-nitrobenzoate would include:

C=O stretching: The formyl and ester carbonyl groups would exhibit strong characteristic stretching vibrations.

NO₂ stretching: The nitro group has symmetric and asymmetric stretching modes that are strong in the IR spectrum. scirp.org

C-O stretching: The ether and ester C-O bonds will have distinct stretching vibrations.

Aromatic C-H and C=C stretching: These vibrations are characteristic of the benzene (B151609) rings.

Interactive Data Table: Simulated IR Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Formyl C-H Stretch2900-2800Weak
Carbonyl (C=O) Stretch (Formyl)~1700Strong
Carbonyl (C=O) Stretch (Ester)~1720Strong
Nitro (NO₂) Asymmetric Stretch~1530Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Nitro (NO₂) Symmetric Stretch~1350Strong
Ester C-O Stretch1300-1100Strong
Ether C-O Stretch1250-1050Strong

Note: The data in this table are representative and based on computational studies of analogous compounds. Specific values for this compound would require a dedicated computational study.

Electronic (UV-Vis) Spectra Simulation: The simulation of the UV-Vis spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings, the carbonyl groups, and the nitro group. The specific solvent environment can also be modeled to account for solvatochromic shifts. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.govmdpi.com

For this compound, an MD simulation would reveal its conformational flexibility. Key aspects to be investigated include:

Torsional Angle Dynamics: The molecule has several rotatable bonds, including those connecting the two aromatic rings to the central ester group. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformations and the barriers to interconversion. researchgate.net

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Their Derivation (in support of in vitro studies)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. nih.gov To build a QSAR model, numerical descriptors that quantify various aspects of a molecule's structure are calculated. These descriptors can then be used in statistical models to predict the activity of new, untested compounds.

For this compound, a range of descriptors would be calculated from its optimized 3D structure, typically obtained from quantum chemical calculations. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net These are crucial for modeling electrostatic interactions.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include connectivity indices and kappa shape indices.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and water solubility (logS), which are important for pharmacokinetic properties.

These descriptors are derived using specialized software that takes the molecular structure as input. The calculated values serve as the independent variables in a QSAR model, which is then trained against experimental in vitro data (e.g., IC₅₀ values).

Interactive Data Table: Examples of QSAR Descriptors for this compound

Descriptor ClassDescriptor NameDescriptionRelevance
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons. researchgate.net
ElectronicDipole MomentMeasure of the overall polarity of the molecule.Important for polar interactions.
StericMolecular VolumeThe volume occupied by the molecule.Relates to binding site complementarity.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting membrane permeability.
TopologicalWiener IndexA distance-based topological index.Captures molecular branching.

Note: The values for these descriptors would be calculated using computational chemistry software. The table provides examples of descriptors that would be relevant for QSAR studies of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 2 Methoxyphenyl 3 Nitrobenzoate

Hydrolysis Kinetics and Mechanism of the Ester Linkage

No specific studies on the hydrolysis kinetics of 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate were identified. Such studies would typically involve monitoring the rate of cleavage of the ester bond under various conditions to yield 4-formyl-2-methoxyphenol and 3-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis

Detailed kinetic data, including rate constants and the order of the reaction with respect to the acid catalyst and the ester, are not available for 4-Formyl-2-methoxyphenyl 3-nitrobenzoate. A mechanistic investigation would typically explore the protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

Similarly, there is no specific information on the base-catalyzed hydrolysis (saponification) of this ester. Research in this area would determine the rate law, which is typically second-order, and investigate the mechanism involving nucleophilic acyl substitution.

Enzymatic Hydrolysis (e.g., esterase activity)

While esterases are known to catalyze the hydrolysis of a wide range of esters, no studies were found that specifically document the enzymatic hydrolysis of this compound. Such research would identify suitable enzymes and characterize the kinetics of the biocatalytic reaction.

Reduction Reactions of the Nitro Group

Investigations into the reduction of the nitro group of this compound to an amino group, which would form 4-formyl-2-methoxyphenyl 3-aminobenzoate, have not been specifically reported.

Selective Catalytic Hydrogenation

There are no published protocols or data tables detailing the selective catalytic hydrogenation of the nitro group in this molecule. Such studies would typically evaluate various catalysts (e.g., palladium, platinum, nickel), solvents, and reaction conditions (temperature, pressure) to achieve high selectivity and yield.

Metal-Mediated Reductions

Likewise, no specific research on the use of metal-mediated reductions (e.g., with tin, iron, or zinc in acidic media) for the nitro group of this compound is available. Detailed findings on reaction conditions, yields, and purification methods are absent from the scientific literature.

Reactions Involving the Formyl Group

The formyl group (-CHO) is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common reaction in organic synthesis. The resulting product would be 4-carboxy-2-methoxyphenyl 3-nitrobenzoate. This conversion can be achieved using a range of oxidizing agents under appropriate conditions. A study on the derivatization of vanillin (B372448), a structurally similar compound, demonstrated the successful oxidation of the formyl group to a carboxylic acid, yielding vanillic acid. ijpscr.infosciencepg.com

Common oxidizing agents suitable for this type of transformation are listed in the table below.

Oxidizing AgentTypical Conditions
Potassium permanganate (B83412) (KMnO4)Basic or acidic solution, often with heating
Chromium trioxide (CrO3)Jones reagent (CrO3 in acetone/sulfuric acid)
Silver(I) oxide (Ag2O)Tollens' reagent (ammoniacal silver nitrate)

Reduction to Alcohol

The formyl group is readily reduced to a primary alcohol, which would yield 4-(hydroxymethyl)-2-methoxyphenyl 3-nitrobenzoate. This reduction is typically accomplished with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it efficiently reduces aldehydes and ketones without affecting less reactive functional groups like esters or nitro groups under standard conditions. masterorganicchemistry.comcdnsciencepub.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.org

The table below summarizes common reducing agents for this transformation.

Reducing AgentTypical ConditionsSelectivity
Sodium borohydride (NaBH₄)Protic solvents (e.g., ethanol, methanol) at room temperatureReduces aldehydes and ketones; generally does not reduce esters or nitro groups
Lithium aluminum hydride (LiAlH₄)Aprotic ether solvents (e.g., THF, diethyl ether)Powerful reducing agent; would also reduce the ester and nitro groups

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This leads to nucleophilic addition reactions, a fundamental process for aldehydes. pressbooks.pub A wide array of nucleophiles, including organometallic reagents (like Grignard reagents), cyanide ions, and amines, can add to the formyl group. rsc.org For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base yields a cyanohydrin. ncert.nic.in Aromatic aldehydes, such as the one in the title compound, are generally less reactive than aliphatic aldehydes in nucleophilic additions. This reduced reactivity is due to the resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. pressbooks.pub

Reactivity as an Electrophilic Aromatic Component

In the context of electrophilic aromatic substitution (EAS), the formyl group acts as a deactivating, meta-directing substituent. libretexts.org Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the phenyl ring to which it is attached. masterorganicchemistry.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). msu.educhemistrysteps.com The substitution, when it does occur, is directed to the positions meta to the formyl group. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Nitrobenzoate Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

The reactivity of an aromatic ring toward electrophiles is governed by the nature of the substituents it carries. Electron-donating groups activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate it. masterorganicchemistry.comlibretexts.org

3-Nitrobenzoate Ring: This ring contains two electron-withdrawing groups: the ester linkage and the nitro group (-NO₂). Both are deactivating and meta-directing. msu.eduaiinmr.comscribd.com The nitro group is one of the most strongly deactivating groups. masterorganicchemistry.com Consequently, this ring is significantly less reactive towards electrophilic substitution than the methoxyphenyl ring. Any substitution would be directed to the position meta to both groups (C5).

The table below summarizes the directing effects of the substituents on both rings for EAS.

RingSubstituentTypeDirecting Effect
4-Formyl-2-methoxyphenyl-O-EsterActivatingortho, para
-OCH₃Strong Activatingortho, para
-CHODeactivatingmeta
3-Nitrobenzoate-C(=O)O-Deactivatingmeta
-NO₂Strong Deactivatingmeta

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored on aromatic rings that are electron-poor, typically those bearing strong electron-withdrawing groups. numberanalytics.combyjus.comchemistrysteps.com

4-Formyl-2-methoxyphenyl Ring: This ring is generally not a good candidate for SNAr due to the presence of electron-donating groups.

3-Nitrobenzoate Ring: The presence of the powerful electron-withdrawing nitro group makes this ring highly activated for nucleophilic aromatic substitution. chemistrysteps.comwikipedia.org A nucleophile can displace a suitable leaving group (if one were present) at the ortho and para positions relative to the nitro group. byjus.com The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comfiveable.me

Derivatization Pathways and Functionalization Strategies

The multiple functional groups of this compound offer several pathways for derivatization and functionalization.

Modification of the Formyl Group: As discussed in section 5.3, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to new classes of compounds. ijpscr.infougm.ac.id It can also be converted into imines (Schiff bases) by reaction with primary amines or used in various carbon-carbon bond-forming reactions. rsc.orgnih.gov

Ester Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield vanillin 3-nitrobenzoate and 3-nitrobenzoic acid, respectively. This would separate the two aromatic moieties, allowing for their individual modification.

Substitution on the Aromatic Rings: Selective electrophilic substitution can be targeted to the more activated 4-formyl-2-methoxyphenyl ring. Functionalization of the highly deactivated 3-nitrobenzoate ring would likely require nucleophilic substitution strategies, possibly after introducing a suitable leaving group.

Reduction of the Nitro Group: The nitro group on the benzoate (B1203000) ring can be reduced to an amine (-NH₂). This transformation introduces a versatile functional group that is a strong activator for subsequent electrophilic aromatic substitution on that ring and can be used for further derivatization, such as diazotization or acylation.

These strategies allow for the targeted modification of the molecule to produce a library of derivatives for various research applications. ijpscr.infomdpi.com

Exploration of Molecular Interactions and Preclinical Biological Relevance in Vitro & Mechanistic Studies

Assessment of Enzyme Interaction and Modulation

A thorough review of scientific literature reveals a lack of specific studies investigating the direct interaction or modulation of enzymes by 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate. Research has not yet been published detailing its effects, such as inhibition or activation, on specific enzymatic targets.

There is currently no available data to indicate that 4-Formyl-2-methoxyphenyl 3-nitrobenzoate acts as a substrate for any specific enzyme. Consequently, kinetic parameters such as the Michaelis constant (K_m) and catalytic efficiency (k_cat/K_m) have not been determined.

Specific enzymatic inhibition studies for this compound are not present in the current body of scientific literature. Therefore, key quantitative measures of inhibitory potency, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), have not been established for this compound against any relevant enzymes.

Molecular Docking and Binding Affinity Predictions with Biological Targets

While direct molecular docking studies for this compound are not available, computational analyses of structurally similar compounds provide predictive insights into potential biological targets and binding affinities. Research on analogues, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has explored interactions with inflammatory targets like the Cyclooxygenase-2 (COX-2) enzyme. fip.orgfip.org

Computational studies on the analogue 4-formyl-2-methoxyphenyl-4-chlorobenzoate have been performed to predict its anti-inflammatory potential. fip.org Using Autodock software, this related compound was docked into the active site of the COX-2 receptor (PDB ID: 6COX). fip.org The results of this modeling predicted a favorable binding energy, suggesting a stable interaction. The binding energy for 4-formyl-2-methoxyphenyl-4-chlorobenzoate was calculated to be -8.18 kcal/mol. This was a stronger predicted interaction compared to its precursor, vanillin (B372448), which had a calculated binding energy of -4.96 kcal/mol. fip.orgfip.org This suggests that the structural modifications present in this class of compounds may enhance their binding affinity to the COX-2 target. fip.org

CompoundTargetPredicted Binding Energy (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2 (Chain A)-8.18
Vanillin (Reference)COX-2 (Chain A)-4.96

Detailed analyses of the key interacting amino acid residues and specific binding modes for this compound are not available due to the absence of specific docking studies. For the analogue 4-formyl-2-methoxyphenyl-4-chlorobenzoate, while its binding energy with COX-2 has been calculated, the specific amino acid residues involved in the interaction were not detailed in the referenced literature. fip.orgfip.org

Investigation of Cellular Mechanisms in Non-Human Cell Lines

Currently, there are no published in vitro studies that investigate the effects of this compound on non-human cell lines. Research into its potential to modulate specific cellular pathways, induce anti-proliferative effects, or trigger other cellular responses has not yet been reported in the scientific literature.

Cell-Based Assays for Specific Biological Endpoints

There is no available data from cell-based assays investigating the specific biological effects of this compound, such as its impact on enzyme activity within a cellular context.

Analysis of Molecular Pathways

Detailed analyses of the effects of this compound on molecular pathways, including protein expression and signaling cascade components, are not documented in the reviewed scientific literature.

Applications as a Chemical Probe or Reporter Molecule for Biological Pathway Studies (non-human, non-clinical)

There is no information available regarding the use of this compound as a chemical probe or reporter molecule in non-human, non-clinical studies of biological pathways.

Data Tables

Table 1: Cell-Based Assay Data for this compound

No data available.

Table 2: Molecular Pathway Analysis Data for this compound

No data available.

Potential Applications As Synthetic Intermediates and in Advanced Materials Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The presence of distinct and reactive functional groups positions 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate as a valuable building block for constructing complex molecular frameworks.

The compound serves as a well-functionalized aromatic platform. The formyl group, in particular, is a versatile handle for a wide range of chemical transformations. It can participate in reactions such as Wittig olefination, aldol (B89426) condensations, reductive aminations, and various cyclization reactions. For instance, substituted 2-formyl benzoates are known to undergo synergistic catalytic cyclization reactions to produce valuable heterocyclic scaffolds like 3-amido phthalides. acs.org This suggests that 4-Formyl-2-methoxyphenyl 3-nitrobenzoate could be employed in similar strategies to access functionalized phthalide (B148349) structures, where the methoxy (B1213986) and nitro groups modulate the electronic properties and provide further sites for modification.

Furthermore, related compounds are utilized as key intermediates in multi-step synthetic sequences. For example, the closely related compound 4-formyl-2-methoxy-3-nitro phenyl acetate (B1210297) is a crucial intermediate in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a key component for synthesizing complex medical intermediates. google.com This highlights the role of the substituted vanillin (B372448) core as a foundational element for building more elaborate molecules.

Table 1: Key Functional Groups and Their Synthetic Potential

Functional Group Position Potential Synthetic Transformations
Formyl (-CHO) 4 Oxidation, reduction, nucleophilic addition, cyclization, imine formation
Methoxy (-OCH₃) 2 Directing group for electrophilic aromatic substitution, ether cleavage
Ester (-COO-) 1 Hydrolysis, transesterification, amidation

While no specific total synthesis employing this compound is prominently documented, its constituent parts are ubiquitous in natural products and pharmaceuticals. The vanillin skeleton is a common motif in many bioactive compounds. The nitrobenzoate portion, after reduction of the nitro group to an amine, provides a functional handle for creating amide bonds or participating in the construction of nitrogen-containing heterocycles. Therefore, this compound represents a strategic, albeit currently underutilized, starting material for the synthesis of analogs of natural products where its specific substitution pattern can be exploited to achieve desired structural complexity and biological activity.

Integration into Polymer Architectures or Supramolecular Assemblies

The structural features of this compound also lend themselves to applications in materials science, particularly in the creation of polymers and self-assembled systems.

The vanillin-derived portion of the molecule is of particular interest for polymer chemistry. Vanillin is a renewable resource, and its derivatives are increasingly used to create bio-based polymers. nii.ac.jp The hydroxyl and aldehyde groups of vanillin are common reactive sites for producing valuable monomers. nih.govresearchgate.net Although the phenolic hydroxyl group in this compound is esterified, the reactive aldehyde functionality remains. This formyl group can be chemically modified, for example, through conversion to a vinyl group, to produce a monomer suitable for free-radical polymerization. researchgate.net Researchers have successfully synthesized and polymerized methacrylated derivatives of vanillin to create renewable resins with promising thermomechanical properties. researchgate.netpsu.edu Similarly, vanillin derivatives have been incorporated as comonomers to create functional smart polymers that respond to stimuli like temperature. nih.gov A monomer derived from vanillin, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA), has been copolymerized with styrene, demonstrating the utility of the functional aldehyde group in post-polymerization modifications. scirp.org

Supramolecular chemistry relies on non-covalent interactions to build ordered structures. This compound possesses several features conducive to self-assembly. The two aromatic rings can engage in π–π stacking interactions, while the polar nitro and ester groups can participate in dipole-dipole interactions and weak C-H···O hydrogen bonds.

Studies on the crystal structures of similar formyl nitro aryl benzoates reveal that these weak intermolecular interactions are crucial in defining the molecular packing. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 4-formyl-2-nitrophenyl benzoate (B1203000), molecules are intertwined by C-H···O interactions, forming helical chains. researchgate.netnih.gov The planarity and orientation of the aromatic rings are heavily influenced by the substituents. nih.gov This predictable formation of ordered structures in the solid state suggests that this compound could be a valuable component for designing liquid crystals or other self-assembling organic materials.

Exploration in Sensing Technologies

The reactive nature of the formyl and nitro groups makes this compound a candidate for the development of chemosensors.

The formyl group can react selectively with certain analytes. For example, aldehydes react with hydrazines to form hydrazones, a reaction that is the basis for the detection of carbonyl groups in oxidized proteins using dinitrophenylhydrazine (DNPH). nih.gov This principle could be adapted, using this compound as a signaling component where its spectroscopic properties change upon reaction with a target analyte. Genetically encoded sensors for formaldehyde (B43269) have also been developed based on its specific crosslinking reaction with amine residues in proteins, highlighting the bio-sensing potential of aldehyde reactivity. nih.gov

The nitroaromatic moiety also has well-established roles in sensing. Nitro groups are strongly electron-withdrawing and can act as fluorescence quenchers. A sensor could be designed where the fluorescence of a nearby fluorophore is quenched by the nitrobenzoate group, and this quenching is modulated by a binding event at another part of the molecule. Furthermore, the nitro group is electrochemically active and can be reduced. This property can be exploited in the design of electrochemical sensors, where the reduction potential or current provides a measurable signal corresponding to the concentration of a target substance.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-formyl-2-methoxy-3-nitro phenyl acetate
3-hydroxy-4-methoxy-2-nitrobenzoic acid
3-amido phthalides
Vanillin
2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEAMVA)
Styrene
4-formyl-2-nitrophenyl benzoate
dinitrophenylhydrazine (DNPH)

Development of Optoelectronic Materials Based on Aromatic Ester Frameworks (e.g., liquid crystals)

Aromatic esters, such as this compound, represent a class of compounds with significant potential in the realm of advanced materials, particularly for optoelectronic applications. Their rigid, polarizable molecular structures are foundational to the development of materials like liquid crystals, which are pivotal in technologies ranging from displays to optical sensors. mdpi.com The specific arrangement of electron-donating (methoxy) and electron-withdrawing (formyl, nitro) groups on the aromatic rings of these esters can be tailored to achieve desirable optical and electronic properties.

The core principle behind the application of these materials in optoelectronics lies in their anisotropic nature—the directional dependence of their physical properties. In a liquid crystalline phase, the elongated, rod-like molecules (mesogens) exhibit orientational order, leading to unique optical characteristics such as birefringence. mdpi.com This property is fundamental to the operation of liquid crystal displays (LCDs), where the application of an electric field alters the molecular orientation, thereby modulating the passage of light.

Research into aromatic ester-based liquid crystals focuses on understanding the relationship between molecular structure and mesomorphic behavior. Factors such as the length of the molecule, the nature and position of substituent groups, and the type of linkage between aromatic rings all play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com For instance, the presence of polar groups can enhance intermolecular interactions, favoring the formation of more ordered smectic phases.

The incorporation of aromatic esters into frameworks for optoelectronic materials extends beyond liquid crystals. These compounds can serve as building blocks for organic semiconductors and photoconductors. mdpi.com The π-conjugated systems of the aromatic rings facilitate charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through synthetic modification allows for the design of materials with specific charge carrier mobilities and emission characteristics.

Furthermore, the study of crystal structures of related aromatic esters provides insight into the intermolecular interactions that govern the solid-state packing of these molecules. For example, in derivatives like 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, weak C-H···O interactions are observed to form helical chains in the crystal lattice. nih.gov Understanding these packing motifs is crucial for predicting and controlling the bulk properties of materials designed for optoelectronic devices, as the arrangement of molecules significantly influences charge transport and optical properties.

Future Research Directions and Emerging Opportunities for 4 Formyl 2 Methoxyphenyl 3 Nitrobenzoate Research

Development of Novel Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While 4-Formyl-2-methoxyphenyl (B587787) 3-nitrobenzoate itself is achiral, the development of asymmetric synthetic routes to introduce chirality can unlock a new dimension of chemical and biological properties. Future research could focus on the asymmetric reduction of the aldehyde group or the introduction of chiral centers on either the vanillin (B372448) or nitrobenzoate scaffold.

One promising approach involves the use of chiral auxiliaries temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgnih.govresearchgate.net For example, a chiral auxiliary could be attached to a precursor of the vanillin moiety to guide the stereoselective introduction of substituents. Another avenue is the use of chiral catalysts in reactions involving the aldehyde or other functional groups. youtube.com The development of such synthetic strategies would enable the production of a library of chiral analogs of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate, allowing for the investigation of stereospecific interactions with biological targets.

A preparative method for synthesizing chiral azomethines has been developed by reacting L-valine methyl ester hydrochloride with substituted benzaldehydes from the vanillin series, showcasing a pathway to chiral derivatives. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs

StrategyDescriptionPotential Outcome
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral molecule to guide stereoselective reactions. wikipedia.orgresearchgate.netEnantiomerically enriched precursors for the synthesis of chiral analogs.
Catalytic Asymmetric Reduction Use of chiral catalysts for the stereoselective reduction of the formyl group to a hydroxyl group.Production of chiral secondary alcohols with high enantiomeric excess.
Asymmetric Alkylation Introduction of alkyl groups at specific positions on the aromatic rings using chiral catalysts or reagents. researchgate.netCreation of novel stereocenters and a diverse library of chiral derivatives.

In-depth Photochemistry and Excited-State Reactivity Studies

Nitroaromatic compounds are well-known for their rich and complex photochemistry, often involving their excited triplet states. nih.gov The presence of the 3-nitrobenzoate group in this compound suggests a potential for interesting photochemical behavior upon exposure to light. acs.orgacs.org Future research should delve into the excited-state dynamics and reactivity of this molecule to understand its behavior under irradiation.

Studies on related nitroaromatic compounds have shown unique photoinduced pathways, including rapid intersystem crossing from the singlet to the triplet manifold and, in some cases, photodissociation to release nitric oxide. rsc.orgresearchgate.netacs.orgnih.gov Investigating whether this compound exhibits similar properties could open up applications in areas such as photodynamic therapy or the development of photoresponsive materials. Time-resolved spectroscopic techniques combined with computational modeling would be invaluable in elucidating the primary photoinduced events and the nature of the transient species involved. acs.orgnih.gov

Table 2: Potential Photochemical Reactions of this compound

Photochemical ProcessDescriptionPotential Application
Intersystem Crossing Efficient transition from the excited singlet state to the triplet state upon light absorption. rsc.orgresearchgate.netPhotosensitization, photodynamic therapy.
Photoreduction of Nitro Group Light-induced reduction of the nitro group to other nitrogen-containing functionalities. acs.orgSynthesis of novel derivatives with altered electronic properties.
Photo-Fries Rearrangement Potential light-induced rearrangement of the ester group, although this may be influenced by the nitro substituent. acs.orgPhotochemical synthesis of isomeric compounds.
Nitric Oxide Photodissociation Possible cleavage of the C-NO2 bond to release nitric oxide, a key signaling molecule. rsc.orgacs.orgnih.govDevelopment of photo-controlled nitric oxide releasing agents for biological studies.

Exploration of Expanded Biological Target Landscape (in vitro/mechanistic)

Vanillin and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. semanticscholar.orgbiochemjournal.commdpi.comhci.edu.au Similarly, nitrobenzoate compounds have been investigated for their biological effects, with some showing activity against pathogens like Mycobacterium tuberculosis. nih.govnih.gov The combination of these two pharmacophores in this compound suggests a rich landscape for biological investigation.

Future in vitro and mechanistic studies should aim to identify the specific molecular targets of this compound. A broad screening against a panel of enzymes, receptors, and microbial strains could reveal novel biological activities. For instance, esters derived from vanillin have been tested for their inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. researchgate.net Furthermore, 3-methyl-4-nitrobenzoate derivatives have shown promising antifungal activity. researchgate.net Mechanistic studies could then focus on understanding the mode of action at the molecular level, which is crucial for any potential therapeutic development.

Table 3: Potential Biological Activities and Targets

Biological ActivityPotential Molecular Target(s)Rationale
Antimicrobial Bacterial or fungal enzymes, cell wall components.Vanillin and nitroaromatic compounds have known antimicrobial properties. biochemjournal.comnih.govnih.gov
Antioxidant Reactive oxygen species.The phenolic-like structure of the vanillin moiety may confer radical scavenging abilities. researchgate.netnih.gov
Enzyme Inhibition Acetylcholinesterase, tyrosinase, thymidylate kinase. researchgate.netresearchgate.netStructurally similar compounds have shown inhibitory activity against these enzymes.
Anticancer Cancer cell proliferation pathways. researchgate.netSome vanillin esters have demonstrated cytotoxic effects on cancer cell lines. researchgate.net

Design and Synthesis of Advanced Derivatives with Tunable Properties for Specific Research Applications

The modular structure of this compound provides a versatile platform for the design and synthesis of advanced derivatives with tailored properties. By systematically modifying the substituents on either the vanillin or the 3-nitrobenzoate ring, it is possible to fine-tune the electronic, steric, and physicochemical characteristics of the molecule. waseda.jpnih.govnumberanalytics.com

Future research in this area could focus on creating libraries of derivatives to establish structure-activity relationships (SAR). For example, introducing electron-donating or electron-withdrawing groups could modulate the compound's redox potential and its reactivity in biological systems. rsc.org The synthesis of polyesters incorporating similar aromatic units has demonstrated that thermal and mechanical properties can be tuned based on the monomer structure. researchgate.netrsc.orgresearchgate.net Such a systematic approach would enable the optimization of the molecule for specific applications, whether as a biological probe, a material science building block, or a lead compound in drug discovery.

Table 4: Strategies for Derivative Synthesis and Property Tuning

Modification StrategyTarget PropertyPotential Application
Varying Substituents on Aromatic Rings Electronic properties, lipophilicity, biological activity. rsc.orgOptimization of drug-like properties, enhancing target specificity.
Modification of the Ester Linkage Hydrolytic stability, release kinetics of the constituent acid and phenol (B47542).Development of prodrugs or controlled-release systems.
Polymerization Mechanical and thermal properties. rsc.orgresearchgate.netCreation of novel polymers with specific functionalities.
Introduction of Fluorophores Fluorescence properties.Development of fluorescent probes for biological imaging.

Integration of this compound into Nanoscale Chemical Systems and Methodologies

The integration of organic molecules into nanoscale systems is a rapidly growing field with applications in sensing, catalysis, and drug delivery. The aldehyde functionality of this compound offers a convenient handle for its immobilization onto various nanostructures.

Future research could explore the covalent attachment of this compound to the surface of nanoparticles, such as gold, silica (B1680970), or iron oxide nanoparticles. acs.org The resulting functionalized nanomaterials could exhibit unique properties arising from the combination of the organic molecule and the inorganic scaffold. For example, aldehyde-functionalized magnetic nanoparticles have been used to capture chemotherapeutic agents. acs.org Similarly, integrating this compound into nanostructured materials could lead to the development of novel sensors, catalysts with enhanced activity and selectivity, or targeted drug delivery systems where the release of the active molecule can be triggered by a specific stimulus.

Table 5: Opportunities in Nanoscale Integration

Nanoscale SystemIntegration MethodPotential Application
Gold Nanoparticles Thiol-based self-assembled monolayers with terminal aldehyde groups.Colorimetric sensors, targeted drug delivery.
Silica Nanoparticles Silanization with aldehyde-containing organosilanes.Controlled release systems, heterogeneous catalysis.
Magnetic Nanoparticles Surface functionalization with aldehyde-terminated linkers. acs.orgTargeted delivery, magnetic separation of biological targets.
Metal-Organic Frameworks (MOFs) Use as a functionalized linker in MOF synthesis.Gas storage, catalysis, sensing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Formyl-2-methoxyphenyl 3-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves a two-step process: (1) Conversion of 3-nitrobenzoic acid to its acid chloride using thionyl chloride under reflux, and (2) esterification with 4-hydroxy-3-methoxybenzaldehyde in acetonitrile with pyridine as a catalyst. Key optimizations include maintaining equimolar ratios (1:1), controlled addition of reagents to avoid overheating, and purification via methanol recrystallization to achieve ~53% yield. Thin-layer chromatography (TLC; silica gel, hexane/EtOAc 8:2) monitors reaction progress .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • Methodology :

  • IR : Identify ester C=O (~1725 cm⁻¹), aldehyde C=O (~1690 cm⁻¹), nitro groups (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and ester C-O (~1280 cm⁻¹) .
  • ¹H NMR (DMSO-d₆) : Methoxy protons (~3.86 ppm), aldehyde proton (~10.2 ppm), and aromatic protons split by nitro/formyl substituents.
  • ¹³C NMR : Ester carbonyl (~165 ppm), aldehyde carbonyl (~190 ppm), and aromatic carbons adjacent to nitro groups .

Q. What crystallographic software is recommended for solving and refining the crystal structure of this compound?

  • Methodology : SHELX programs (SHELXD for structure solution, SHELXL for refinement) are standard for small-molecule crystallography. Mercury visualizes anisotropic displacement ellipsoids and intermolecular interactions. Validation metrics include R factor (<0.05), wR factor (<0.10), and data-to-parameter ratio (>15:1). For example, R = 0.040 and wR = 0.098 were achieved in related structures .

Advanced Research Questions

Q. How do dihedral angles and intermolecular interactions influence the crystal packing of this compound?

  • Methodology : In analogous compounds (e.g., 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate), dihedral angles between aromatic rings (e.g., 4.96°) and ester group planarity (r.m.s. deviation 0.0484 Å) direct packing. Weak C-H···O interactions (e.g., C10-H···O5, C12-H···O4) form helical chains along [010], analyzed via graph set theory (R₃³(15) motifs). Mercury and CrystalExplorer quantify these interactions .

Q. What computational approaches predict the biological activity of this compound, and how do binding energies correlate with experimental assays?

  • Methodology : AutoDock Tools and UCSF Chimera dock the compound into target proteins (e.g., COX-1, PDB 1CQE). A binding energy of -7.70 kcal/mol suggests potent inhibition (validated by RMSD <2 Å). SWISSADME and pKCSM predict drug-likeness, guiding in vitro assays (e.g., EGFR inhibition in HepG2 cells) .

Q. How do reaction conditions affect regioselectivity during nitration of methoxy-substituted benzoates?

  • Methodology : Nitration requires concentrated H₂SO₄ to generate NO₂⁺, with temperature (0°C → RT) and HNO₃:substrate ratio (~1.5:1) minimizing di-nitration. TLC (hexane/EtOAc) detects intermediates. Inadequate H₂SO₄ leads to unreacted starting material, as seen in methyl 3-nitrobenzoate synthesis .

Q. What strategies resolve challenges in characterizing polymorphic forms via X-ray powder diffraction (XRPD)?

  • Methodology : High-resolution synchrotron XRPD paired with DASH/TOPAS algorithms resolves peak overlaps. Simulated patterns from single-crystal data (CIF files) validate polymorphs. Variable-temperature studies (100–300 K) and Hirshfeld surface analysis correlate thermal stability with intermolecular interaction changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.